

A Spectroscopic and Biological Comparison of *cis*-Anethole and Its Synthetic Analogues

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Compound of Interest

Compound Name: *cis*-Anethole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of ***cis*-anethole**, its geometric isomer *trans*-anethole, and synthetic hydroxylated analogues. The information presented is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols and an overview of the biological activities and associated signaling pathways are also included to provide a comprehensive resource for researchers in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for ***cis*-anethole**, *trans*-anethole, and two of its synthetic hydroxylated analogues. This data is essential for the identification and characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) in ppm
cis-Anethole	5.77 (dq, 1H, $3J_{HH} = 11.5$ Hz, $3J_{HH} = 7.1$ Hz, =CHMe), 3.85 (s, 3H, OMe), 1.96 (dd, 3H, $3J_{HH} = 7.1$ Hz, $4J_{HH} = 1.8$ Hz, =CHMe)[1]
trans-Anethole	7.32 and 6.89 (both d, 2H each, $3J_{HH} = 8.8$ Hz, CHaromatics), 6.41 (broad d, 1H, $3J_{HH} = 15.7$ Hz, CH=), 6.15 (dq, 1H, $3J_{HH} = 15.7$ Hz, $3J_{HH} = 6.6$ Hz, =CHMe), 3.84 (s, 3H, OMe), 1.92 (dd, 3H, $3J_{HH} = 6.6$ Hz, $4J_{HH} = 1.4$ Hz, =CHMe)[1]
1-Hydroxy-1-(4-methoxyphenyl)-propane	Spectroscopic data for this synthetic analogue confirms its structure through various techniques including ^1H NMR.
1,2-Dihydroxy-1-(4-methoxyphenyl)-propane	The structure of this dihydroxyl derivative has been confirmed by ^1H and ^{13}C NMR spectral data.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) in ppm
cis-Anethole	Signals are often partially overlapped by those of the major product, trans-anethole.
trans-Anethole	159.1 and 131.8 (Caromatics), 131.0 and 123.8 (CH=), 127.4 and 114.4 (Caromatics), 55.6 (OMe), 18.9 (Me)[1]
1-Hydroxy-1-(4-methoxyphenyl)-propane	^{13}C NMR data is available and supports the structural confirmation of this compound.
1,2-Dihydroxy-1-(4-methoxyphenyl)-propane	The structure of this dihydroxyl derivative has been confirmed by ^{13}C NMR spectral data.

Table 3: Mass Spectrometry and UV-Vis Data

Compound	Mass Spectrometry (m/z)	UV-Vis (λ_{max})
cis-Anethole	Molecular Weight: 148.20 g/mol [2]	Not explicitly found, but UV-Vis spectra of cis/trans isomers generally show differences in λ_{max} and molar absorptivity.
trans-Anethole	Molecular Weight: 148.20 g/mol ; Mass found for anethole was 148 m/z.[3]	255 nm
1-Hydroxy-1-(4-methoxyphenyl)-propane	Mass spectral data confirms the structure of this hydroxylated derivative.	Not specified in the provided search results.
1,2-Dihydroxy-1-(4-methoxyphenyl)-propane	Mass spectral data confirms the structure of this dihydroxyl derivative.	Not specified in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results and for ensuring the validity of comparative analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

- **Sample Preparation:** For quantitative ^1H NMR, samples are typically prepared by dissolving a known amount of the compound in a deuterated solvent such as CDCl_3 .
- **Instrumentation:** Spectra are commonly recorded on a 400 MHz NMR spectrometer.
- **^1H NMR Parameters:** One-dimensional (1D) ^1H NMR spectra are generally recorded with a 90° pulse. For more complex spectra with overlapping signals, two-dimensional (2D) experiments like J-resolved (JRES) spectroscopy can be employed.
- **Data Processing:** The acquired data is processed to obtain the final spectrum, from which chemical shifts (δ), coupling constants (J), and integration values are determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical method for separating and identifying volatile compounds.

- **Instrumentation:** A typical setup includes a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.250 mm, 0.25 microns) coupled to a mass spectrometer.
- **Carrier Gas:** Helium is commonly used as the carrier gas with a constant flow rate (e.g., 1 mL/min).
- **Temperature Program:** A temperature program is employed to ensure the separation of compounds. For instance, an initial temperature of 70°C held for 2 minutes, followed by a ramp of 15°C/min to 250°C, which is then held for 4 minutes.
- **Mass Spectrometry:** The mass spectrometer is operated in electron impact (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the fragmented ions is detected, allowing for the identification of the compound by comparing its mass spectrum to library data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in molecules.

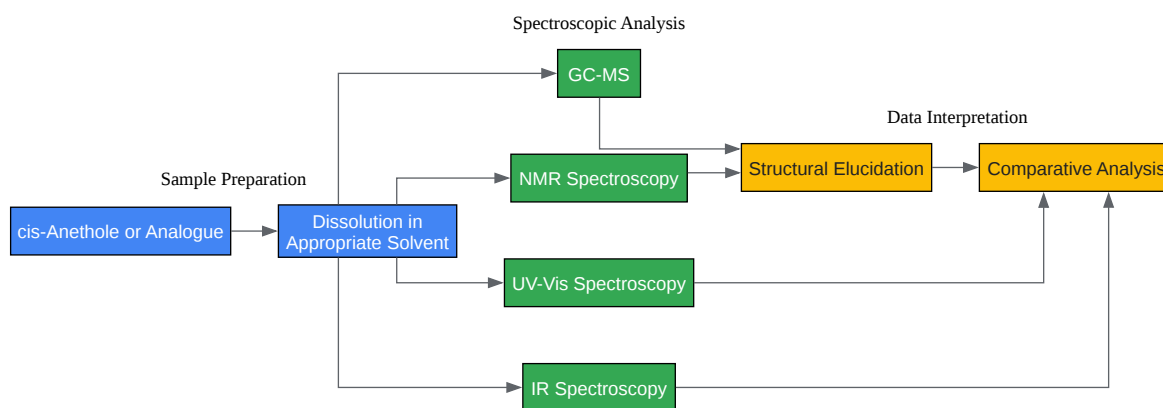
- **Sample Preparation:** The compound of interest is dissolved in a suitable solvent that does not absorb in the same region as the analyte.
- **Instrumentation:** A UV-Vis spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths.
- **Data Acquisition:** The absorbance spectrum is recorded, and the wavelength of maximum absorbance (λ_{max}) is determined. The molar absorptivity (ϵ) can also be calculated if the concentration of the sample is known.

Biological Activity and Signaling Pathways

Anethole and its analogues exhibit a range of biological activities, making them of interest for drug development. The cis isomer of anethole is noted to be significantly more toxic than the trans isomer.

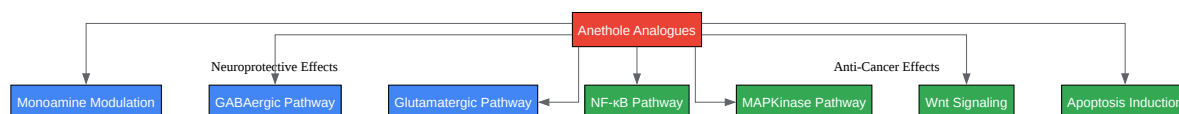
- **Neuroprotective Effects:** Anethole has been shown to modulate monoamines, as well as GABAergic and glutamatergic neurotransmissions, suggesting its potential in the management of neurological disorders.
- **Anti-inflammatory Properties:** The anti-inflammatory effects of anethole are well-documented and contribute to its neuroprotective capabilities by reducing neuroinflammation.
- **Anti-cancer Activity:** In the context of oral cancer, anethole has been found to induce apoptosis and autophagy. Its mechanism of action involves the modulation of several key signaling pathways, including NF- κ B, MAPKinases, and Wnt.

Below are diagrams illustrating the experimental workflow for spectroscopic analysis and the known signaling pathways affected by anethole.



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Caption: Experimental workflow for the spectroscopic analysis of **cis-anethole** and its analogues.



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